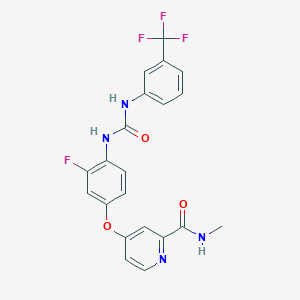

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide is a complex organic compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide typically involves multiple steps, including the formation of key intermediates through reactions such as Suzuki–Miyaura coupling and radical trifluoromethylation . These reactions are known for their mild conditions and functional group tolerance, making them suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling and radical initiators for trifluoromethylation . Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds, while radical trifluoromethylation introduces trifluoromethyl groups into the molecule .

Applications De Recherche Scientifique

Cancer Treatment

One of the most notable applications of this compound is in the field of oncology. It has been studied for its potential as a proapoptotic agent , targeting cancer cells through various mechanisms:

- VEGFR-2 Inhibition : Research indicates that derivatives of this compound may inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis and growth. Inhibiting this receptor can reduce tumor proliferation and metastasis .

- Combination Therapies : The compound has shown promise when used in combination with other chemotherapeutics, enhancing overall efficacy against resistant cancer types such as renal cell carcinoma and hepatocellular carcinoma .

Case Studies

- In Vivo Studies : Preclinical studies involving animal models have demonstrated that the administration of this compound leads to significant tumor regression. For instance, in xenograft models of renal carcinoma, treatment resulted in reduced tumor volume and improved survival rates among subjects .

- Mechanistic Insights : Investigations into the mechanism of action reveal that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This was confirmed through assays measuring caspase activity and cell viability .

Mécanisme D'action

The mechanism of action of 4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity, thereby modulating the activity of the target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sorafenib: A compound with a similar structure, known for its use in cancer therapy.

Pexidartinib: Another trifluoromethyl-containing compound with therapeutic applications.

Uniqueness

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its pharmacokinetic profile and stability, making it a valuable compound for various applications .

Activité Biologique

4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- Molecular Weight : 445.40 g/mol

- CAS Number : Not listed in the provided sources; however, it is important for identification in research.

The biological activity of this compound primarily involves its interaction with various biological targets, particularly in cancer therapy. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its increased biological activity. This group is known to facilitate interactions with protein targets through halogen bonding, enhancing binding affinity and selectivity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have shown inhibition of VEGFR-2, a critical receptor in cancer angiogenesis:

| Compound | IC50 (nM) | Target |

|---|---|---|

| 6-chloroquinolone derivative | 138 | VEGFR-2 |

| 6-fluoroquinolone derivative | 340 | VEGFR-2 |

These findings suggest that modifications to the core structure can significantly impact the potency of the compound against cancer cells .

Enzyme Inhibition

The compound's activity extends to enzyme inhibition. It has been reported to inhibit various enzymes involved in cancer progression and inflammation:

- Cyclooxygenase (COX) : Inhibition of COX-2 has been linked to reduced inflammation and potential anticancer effects.

- Lipoxygenases (LOX) : Compounds with similar structures have shown moderate inhibition against LOX-5 and LOX-15 .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on MCF-7 Cells : A study evaluated the cytotoxic effects of a related compound on breast cancer MCF-7 cells, demonstrating significant cell death at concentrations correlating with enzyme inhibition .

- In Vivo Studies : Animal model studies indicated that compounds with trifluoromethyl substitutions exhibit enhanced bioavailability and therapeutic efficacy compared to their non-fluorinated counterparts.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to enhance biological activity due to its electron-withdrawing properties, which improve binding interactions with target proteins. The substitution pattern on the phenyl rings also plays a crucial role in modulating activity:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased potency |

| Halogens (Cl, F) | Variable impact based on position |

Propriétés

IUPAC Name |

4-[3-fluoro-4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O3/c1-26-19(30)18-11-15(7-8-27-18)32-14-5-6-17(16(22)10-14)29-20(31)28-13-4-2-3-12(9-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSKKPBRQAUZAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.